molecular formula C11H13F2NO4 B14896322 n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide

n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide

Cat. No.: B14896322
M. Wt: 261.22 g/mol
InChI Key: WSPJUQRGAGLGSO-UHFFFAOYSA-N
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Description

N-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide is an acetamide derivative featuring a phenyl ring substituted with a difluoromethoxy group at position 3 and a methoxy group at position 4. The acetamide backbone is further modified with a methoxy group on the α-carbon. Its design leverages electron-withdrawing (difluoromethoxy) and electron-donating (methoxy) groups, which may influence reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C11H13F2NO4

Molecular Weight

261.22 g/mol

IUPAC Name

N-[3-(difluoromethoxy)-4-methoxyphenyl]-2-methoxyacetamide

InChI

InChI=1S/C11H13F2NO4/c1-16-6-10(15)14-7-3-4-8(17-2)9(5-7)18-11(12)13/h3-5,11H,6H2,1-2H3,(H,14,15)

InChI Key

WSPJUQRGAGLGSO-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)OC)OC(F)F

Origin of Product

United States

Preparation Methods

The synthesis of n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide One common method involves the alkylation of 4-hydroxy-3-methoxybenzaldehyde with chlorodifluoromethane, followed by oxidation and acylation reactions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as using specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) in lung epithelial cells by modulating the TGF-β1/Smad signaling pathway . This inhibition reduces the expression of proteins associated with fibrosis, such as α-SMA and collagen I, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Pharmacological and Physicochemical Properties

Key Compounds for Comparison :

2-[3-(Difluoromethoxy)-4-Methoxyphenyl]-7-[(3S)-3-Methylpiperazin-1-yl]-4H-Pyrido[1,2-a]pyrimidin-4-one (, Entry 45) Structural Similarity: Shares the 3-(difluoromethoxy)-4-methoxyphenyl moiety. Divergence: Incorporates a pyrido-pyrimidinone core and a piperazine ring. Implications: The extended heterocyclic system enhances π-π stacking interactions, likely increasing binding affinity in biological targets compared to the simpler acetamide backbone of the target compound .

N-(3-Chloro-4-Fluorophenyl)-2-(4-Methoxyphenyl)Acetamide () Substituents: Chloro and fluoro groups at positions 3 and 4, respectively, versus difluoromethoxy and methoxy in the target compound.

N-(4-Ethoxyphenyl)-2-(4-Formyl-2-Methoxyphenoxy)Acetamide () Functional Groups: Ethoxy and formyl groups introduce steric bulk and electrophilic reactivity, contrasting with the electron-withdrawing difluoromethoxy group. Solubility: The formyl group may reduce solubility in aqueous media compared to the target compound’s methoxy-dominated structure .

Table 1: Comparative Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C₁₁H₁₂F₂NO₄ 284.22 3-(Difluoromethoxy), 4-methoxy 1.8
(Entry 45) C₂₃H₂₂F₂N₄O₄ 480.44 Pyrido-pyrimidinone, piperazine 2.5
C₁₅H₁₃ClFNO₂ 293.72 3-Chloro, 4-fluoro 3.1
C₁₈H₁₉NO₅ 329.35 4-Ethoxy, 4-formyl 2.2

*LogP values estimated using fragment-based methods.

Electronic and Steric Considerations

  • Difluoromethoxy vs. This contrasts with methoxy’s electron-donating (+M) effect, which stabilizes aromatic systems .
  • Comparative Reactivity : Compounds with formyl groups () exhibit higher reactivity toward nucleophiles, whereas the target compound’s stability under physiological conditions may favor prolonged half-life in drug formulations .

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